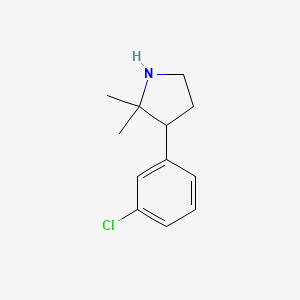

3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

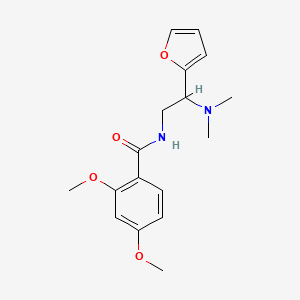

The compound “3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine” is a derivative of pyrrolidine, which is a cyclic secondary amine . It has a chlorophenyl group attached to it, which could potentially influence its chemical properties and biological activity .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the chlorophenyl group could impact its solubility, reactivity, and other properties .Scientific Research Applications

Novel Receptor Agonists

Research on similar compounds has led to the discovery of nonpeptidic agonists for specific receptors. For instance, Croston et al. (2002) identified a nonpeptidic agonist for the urotensin-II receptor, highlighting its potential as a pharmacological research tool and a drug lead. This study underscores the importance of structurally related compounds in the discovery of new therapeutic agents and their role in elucidating receptor function (Croston et al., 2002).

Luminescent Agents for Biological Imaging

Amoroso et al. (2008) explored the application of a chloromethylpyridyl bipyridine fac-tricarbonyl rhenium cation as a thiol-reactive luminescent agent. This compound accumulates in mitochondria, showcasing its utility for specific targeting in fluorescence microscopy. Such research highlights the potential for structurally similar compounds to serve as tools in biological imaging and cellular studies (Amoroso et al., 2008).

Photodegradation Studies for Environmental Applications

Liu et al. (2012) investigated the photochemical behavior of a nitrogen heterocycle substituted isoxazolidine compound, revealing insights into its degradation pathways under different irradiation conditions. Studies like this are crucial for understanding the environmental impact of chemical compounds and developing strategies for their decomposition (Liu et al., 2012).

Advanced Materials and Photophysics

Research into the synthesis, optical properties, and protonation of chlorophyll derivatives has been conducted by Yamamoto and Tamiaki (2015). Their work on chlorophyll-a derivatives provides insights into the intramolecular π-conjugation effects and their applications in developing novel materials with specific optical properties (Yamamoto & Tamiaki, 2015).

Catalysis and Polymer Synthesis

Kim et al. (2018) focused on catalyst systems for polymerizing 2,6-dimethylphenol using aromatic amine ligands and copper(I) chloride. Their findings on the efficiency of different catalyst systems in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) demonstrate the relevance of chemical compounds in catalysis and materials science (Kim et al., 2018).

Mechanism of Action

Target of Action

It is known that similar compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), act as inhibitors of oxidative phosphorylation .

Mode of Action

Cccp, a similar compound, acts as an ionophore, reducing the ability of atp synthase to function optimally . It causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .

Biochemical Pathways

Cccp, a similar compound, disrupts the mitochondrial electron transport chain, leading to a decrease in atp production .

Pharmacokinetics

Most sulfonamides, a class of compounds to which this compound may belong, are readily absorbed orally, metabolized mainly by the liver, and excreted by the kidneys .

Result of Action

Cccp, a similar compound, causes the gradual destruction of living cells and death of the organism . It also disrupts lysosomal degradation during autophagy .

Future Directions

properties

IUPAC Name |

3-(3-chlorophenyl)-2,2-dimethylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c1-12(2)11(6-7-14-12)9-4-3-5-10(13)8-9/h3-5,8,11,14H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEIEZYYRWYWCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)C2=CC(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5E)-5-[(4-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2847371.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2847373.png)

![[4-(Oxiran-2-yl)oxan-4-yl]methanol](/img/structure/B2847379.png)

![4-[(4-Methylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847383.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2847388.png)